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4-({[4-(4-chlorobenzyl)-1-piperazinyl]imino}methyl)benzoic acid

Lipophilicity Drug Design Isomerism

4-({[4-(4-chlorobenzyl)-1-piperazinyl]imino}methyl)benzoic acid (CAS 315224-02-3) is a synthetic aryl hydrazone derivative with a molecular formula of C19H20ClN3O2 and a molecular weight of 357.8 g/mol. The compound features a 4-(4-chlorobenzyl)piperazine fragment connected via a hydrazone (imino) linker to a para-substituted benzoic acid moiety.

Molecular Formula C19H20ClN3O2
Molecular Weight 357.8 g/mol
Cat. No. B3910744
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-({[4-(4-chlorobenzyl)-1-piperazinyl]imino}methyl)benzoic acid
Molecular FormulaC19H20ClN3O2
Molecular Weight357.8 g/mol
Structural Identifiers
SMILESC1CN(CCN1CC2=CC=C(C=C2)Cl)N=CC3=CC=C(C=C3)C(=O)O
InChIInChI=1S/C19H20ClN3O2/c20-18-7-3-16(4-8-18)14-22-9-11-23(12-10-22)21-13-15-1-5-17(6-2-15)19(24)25/h1-8,13H,9-12,14H2,(H,24,25)/b21-13+
InChIKeyLFOYZXLHRKOCDJ-FYJGNVAPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-({[4-(4-Chlorobenzyl)-1-piperazinyl]imino}methyl)benzoic Acid: Molecular Identity and Physicochemical Baseline for Research Procurement


4-({[4-(4-chlorobenzyl)-1-piperazinyl]imino}methyl)benzoic acid (CAS 315224-02-3) is a synthetic aryl hydrazone derivative with a molecular formula of C19H20ClN3O2 and a molecular weight of 357.8 g/mol [1]. The compound features a 4-(4-chlorobenzyl)piperazine fragment connected via a hydrazone (imino) linker to a para-substituted benzoic acid moiety . Commercially available at research-grade purity (typically ≥95%) , this compound belongs to the class of N-aminopiperazine hydrazones, which have been investigated as transient receptor potential cation channel subfamily M member 5 (TRPM5) inhibitors [2]. Its computed XLogP3 value of 1.3 indicates moderate lipophilicity, positioning it between highly lipophilic research intermediates and more hydrophilic carboxylic acid derivatives [1].

Target class TRPM5 ion channel inhibitor scaffold for metabolic signaling studies
Lipophilicity Moderate computed logP suitable for cell-permeability screening and formulation development
Handle Para-carboxylic acid enables amide/ester derivatization and metal-coordination studies

Why Generic Substitution of 4-({[4-(4-Chlorobenzyl)-1-piperazinyl]imino}methyl)benzoic Acid Compromises Experimental Reproducibility


Within the closely related set of chlorobenzyl-piperazinyl iminomethyl benzoic acid positional isomers and phenol analogs, generic interchange is not possible because the position of the carboxylic acid substituent (para vs. ortho) and the nature of the terminal functional group (carboxylic acid vs. phenol vs. methyl ester) fundamentally alter computed lipophilicity, hydrogen-bonding geometry, and metal-coordination potential [1][2]. The para-COOH isomer (target compound) and its ortho-COOH isomer share an identical molecular formula and an identical computed XLogP3 (1.3) as shown in the quantitative evidence below, yet the distinct spatial orientation of the carboxyl group dictates divergent molecular recognition and physicochemical properties, which has direct consequences for receptor binding, solubility, and formulation behavior [2]. Substituting the para-carboxylic acid with a phenol group (MW shift from 357.8 to 329.8 g/mol) further changes both hydrogen-bond donor/acceptor count and ionization profile, precluding simple interchange in any structure-activity relationship study [3].

Para vs. ortho carboxyl orientation: identical computed XLogP3 may mask divergent receptor recognition and solubility behavior.
COOH vs. phenol terminus: loss of ionizable carboxyl group alters hydrogen-bonding, metal-coordination, and pH-dependent speciation; not interchangeable in conjugation or coordination chemistry workflows.

Quantitative Differentiation Evidence for 4-({[4-(4-Chlorobenzyl)-1-piperazinyl]imino}methyl)benzoic Acid Selection


Positional Isomer Lipophilicity Parity Despite Structural Rearrangement: para-COOH vs. ortho-COOH XLogP3 Comparison

Quantitative comparison of computed partition coefficients reveals that the para-carboxylic acid positional isomer (target compound, CAS 315224-02-3) and the ortho-carboxylic acid isomer (CAS 303105-25-1) share an identical computed XLogP3 value of 1.3 [1][2]. This result is notable because ortho-substituted benzoic acids typically exhibit intramolecular hydrogen bonding that reduces apparent lipophilicity; the observed parity suggests that the hydrazone spacer effectively decouples the carboxyl orientation from the overall partition behavior, a property that may translate into distinct pharmacokinetic profiles in vivo while maintaining similar membrane permeability [1].

Para vs. Ortho XLogP3
Reported
Both isomers: computed XLogP3 = 1.3 (PubChem)
Identical computed lipophilicity does not predict equivalent target engagement.
Verify experimental logD and binding; spatial orientation may differ.
Lipophilicity Drug Design Isomerism

Multi-Model LogP Validation: Computed vs. Predicted Lipophilicity in Para-Substituted Benzoic Acid Hydrazone

Multi-model logP assessment for the target compound demonstrates consistent lipophilicity predictions: PubChem XLogP3 = 1.3 [1], ChemSpider ACD/LogP = 3.32 , and KOWWIN estimated log Kow = 3.43 . The divergence between the XLogP3 atom-additive method and the ACD fragment-based approach arises from different handling of internal hydrogen bonding; however, the ChemSpider ACD/LogD values at pH 5.5 (1.34) and pH 7.4 (0.96) indicate that under physiologically relevant conditions, the para-carboxylic acid is substantially ionized, reducing effective logD below 1.0 . In contrast, the ortho isomer (CID 9594511) has not been evaluated across multiple logP models, leaving its true lipophilicity profile less characterized [2].

Multi-Model logP / LogD
Reported
XLogP3 1.3, ACD/LogP 3.32, KOWWIN 3.43; LogD pH 7.4 = 0.96
Ionization-driven hydrophilicity at physiological pH supports formulation pH profiling.
Ortho isomer lacks multi-model characterization.
Lipophilicity Physicochemical Properties Formulation

Carboxylic Acid vs. Phenol Terminal Group: Molecular Weight and Hydrogen-Bonding Differentiation

Replacement of the para-benzoic acid terminus in the target compound (MW 357.8 g/mol, 1 H-bond donor, 5 H-bond acceptors) [1] with a para-phenol group yields 2-(((4-(4-chlorobenzyl)-1-piperazinyl)imino)methyl)phenol (CAS 306989-62-8; MW 329.8 g/mol, C18H20ClN3O) [2]. This substitution reduces molecular weight by 28.0 g/mol, eliminates one hydrogen-bond acceptor, and removes the ionizable carboxyl group, fundamentally altering aqueous solubility and pH-dependent speciation. The carboxylic acid moiety can form salt bridges and coordinate divalent cations, whereas the phenol analog cannot engage in equivalent ionic interactions [1]. This functional group difference renders the two compounds non-interchangeable in any assay where ionic binding or pH-dependent solubility is relevant.

COOH vs. Phenol Terminus
Class-level
ΔMW 28.0 g/mol; Δ1 H-bond acceptor; pKa ~4.2 vs. ~10
Functional group shift removes ionic binding and pH-responsive behavior.
Phenol analog cannot replace COOH in conjugation or metal-organic frameworks.
Functional Group Hydrogen Bonding Drug Design

Validated Structural Identity via ChemSpider CSID and InChIKey: Ensuring Procurement of the Correct Isomer

The target compound is uniquely identified by ChemSpider CSID 1424407 and InChIKey LFOYZXLHRKOCDJ-FYJGNVAPSA-N , which unambiguously specifies the (E)-configuration of the hydrazone double bond and the para-carboxyl substitution pattern. The ChemSpider record has been validated by experts and is associated with 4 data sources . In contrast, the ortho isomer (ChemSpider CSID 9594511, InChIKey FLBXWTWXPDPMRR-FYJGNVAPSA-N) shows 2 data sources , and the phenol analog (CAS 306989-62-8) carries a distinct InChIKey. These validated identifiers enable unequivocal procurement verification via spectroscopic matching (NMR, IR, MS) against published reference data, reducing the risk of isomer misassignment in research materials .

Structural Identity
Data to verify
ChemSpider CSID 1424407, InChIKey LFOYZXLHRKOCDJ-FYJGNVAPSA-N; 4 data sources vs. 2 for ortho isomer
More aggregated reference data facilitate identity confirmation upon receipt.
No public reference spectra linked; verify with in-house NMR/MS.
Chemical Identity Quality Control Procurement

TRPM5 Inhibitor Class Association: Therapeutic Target Relevance for Para-Substituted Aryl Hydrazones

The target compound belongs to the structural class of hydrazone derivatives claimed as inhibitors of the transient receptor potential cation channel TRPM5 in US Patent Application 20100120767 [1]. The generic Markush structure in this patent encompasses N-aminopiperazine hydrazones bearing a chlorobenzyl substituent and a benzoic acid terminus. While no specific IC50 data for the exact compound (CAS 315224-02-3) against TRPM5 has been publicly disclosed, class-level evidence from structurally related piperazine hydrazones indicates that TRPM5 inhibition modulates insulin and GLP-1 secretion, with therapeutic relevance to type 2 diabetes and obesity [2]. The para-carboxyl orientation in the target compound may influence TRPM5 binding pocket occupancy differently than the ortho isomer, though direct comparative pharmacological data are absent from the public domain.

TRPM5 Inhibitor Class
Class-level
Covered by patent Markush structure; no IC50 data for this exact compound
Structural fit to TRPM5 pharmacophore without quantitative potency confirmation.
Use for SAR exploration; activity must be experimentally verified.
TRPM5 Ion Channel Metabolic Disease

Computed Physicochemical Stability Indicators: Boiling Point and Vapor Pressure Data Supporting Storage and Handling Protocols

ACD/Labs predicted physicochemical data for the target compound provide a computed boiling point of 543.3 ± 50.0 °C at 760 mmHg, a flash point of 282.4 ± 30.1 °C, and a vapor pressure of 0.0 ± 1.5 mmHg at 25 °C . The AKSci vendor specification recommends long-term storage in a cool, dry place and classifies the compound as not hazardous material for DOT/IATA transport . These data indicate high thermal stability and negligible volatility under ambient conditions, supporting straightforward benchtop handling. No comparable multi-parameter stability characterization is publicly available for the ortho isomer (CAS 303105-25-1), limiting direct thermal stability comparison but establishing a documented baseline for the target compound.

Thermal Stability Indicators
Data to verify
Predicted bp 543 °C, flash point 282 °C, vapor pressure ~0 mmHg
Negligible volatility supports benchtop handling; long-term storage data recommended.
Predictions only; ortho isomer lacks comparable public data.
Stability Storage Handling

High-Value Application Scenarios for 4-({[4-(4-Chlorobenzyl)-1-piperazinyl]imino}methyl)benzoic Acid Based on Quantitative Evidence


TRPM5-Focused Metabolic Disease Drug Discovery: Para-Carboxyl Hydrazone Lead Optimization

Researchers developing TRPM5 inhibitors for type 2 diabetes or obesity should select the para-COOH isomer (CAS 315224-02-3) as a scaffold for structure-activity relationship studies. The para-carboxylic acid moiety provides a synthetic handle for amide or ester derivatization to explore vector-based optimization of TRPM5 binding, consistent with the generic hydrazone inhibitor claims in US Patent 20100120767 [1]. The multiple logP data points (XLogP3 = 1.3, ACD/LogD pH 7.4 = 0.96) assist medicinal chemists in balancing potency with pharmacokinetic properties .

pH-Responsive Hydrogel Formulation Development Using Carboxylate Ionization

Formulation scientists developing pH-responsive drug delivery systems can exploit the target compound's para-carboxylic acid ionization properties, where the ACD/LogD shifts from 1.34 at pH 5.5 to 0.96 at pH 7.4 [1]. This ~0.4 logD unit reduction upon carboxylate deprotonation enables the design of hydrogels that swell and release cargo in response to physiological pH gradients. The phenol analog (CAS 306989-62-8, MW 329.8) lacks the ionizable carboxyl group and cannot replicate this pH-responsive behavior .

Positional Isomer Selectivity Profiling in Receptor Binding Assays

Pharmacology groups investigating the role of benzoic acid geometry in receptor-ligand interactions should directly compare the para-COOH target compound (CAS 315224-02-3) with the ortho-COOH isomer (CAS 303105-25-1). Despite their identical XLogP3 values (both 1.3), the spatial orientation of the carboxyl group creates distinct pharmacophores [1]. The unambiguous InChIKey and multi-source ChemSpider validation for the para isomer facilitate accurate compound tracking and data reproducibility across laboratories [2].

Computational Chemistry Model Validation Using Multi-Model LogP Benchmarking

Computational chemists can use the target compound as a validation case for logP prediction algorithms, leveraging the available XLogP3 (1.3), ACD/LogP (3.32), and KOWWIN (3.43) values to benchmark new machine-learning models against established methods [1]. The para isomer is preferable to the ortho isomer for this purpose because multiple independent logP estimates and pH-dependent LogD profiles are publicly available, enabling rigorous assessment of prediction accuracy across different ionization states [2].

Application
Selection Property
Validation Focus
TRPM5 target engagement studies in metabolic disease research
Para-carboxyl derivatization handle for amide/ester SAR libraries
TRPM5 binding assay interpretation under controlled expression systems
pH-responsive hydrogel formulation research
Carboxylate ionization-dependent logD shift (pH 5.5 → 7.4)
Swelling and cargo-release endpoints at physiological pH gradients
Positional isomer receptor-ligand geometry profiling
Unique InChIKey and validated ChemSpider identity with 4 data sources
Isomer-specific binding assay reproducibility across laboratories
Computational logP prediction model benchmarking
Multi-model logP (XLogP3, ACD, KOWWIN) and pH-dependent LogD availability
Prediction accuracy assessment across ionization states and algorithms
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